

Unveiling the Structural and Functional Landscape of Haspin (GSG2) Kinase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human serine/threonine-protein kinase Haspin, also known as Germ Cell-Specific Gene 2 (GSG2). The initial query for "MU1920" protein led to the identification of MU1920 as a chemical probe used to elucidate the crystal structure of its target, the Haspin kinase. This document focuses on the structure, domains, function, and regulatory signaling pathways of Haspin, a crucial regulator of mitosis and a potential therapeutic target in oncology.

Introduction to Haspin (GSG2) Kinase

Haspin is an atypical eukaryotic protein kinase that plays a pivotal role in the accurate segregation of chromosomes during cell division. Its primary and most well-characterized function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1][2] This specific phosphorylation event creates a binding site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events, thereby ensuring its correct localization to the centromeres.[1][3] Depletion of Haspin leads to defects in chromosome alignment, premature loss of centromeric cohesion, and mitotic arrest, highlighting its essential role in maintaining genomic stability.[2]

Protein Structure and Domains of Haspin (GSG2)

The human Haspin protein is comprised of 798 amino acids and possesses a unique architecture that distinguishes it from conventional eukaryotic protein kinases. It consists of a



largely disordered N-terminal region and a C-terminal kinase domain.

The kinase domain, while sharing the characteristic bi-lobal structure of other kinases, has several atypical features. It lacks some of the highly conserved motifs typically required for kinase activity, yet it exhibits a constitutively active conformation.[4] The crystal structure of the Haspin kinase domain in complex with the chemical probe **MU1920** has been determined, providing valuable insights into its active site and potential for inhibitor design.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the human Haspin (GSG2) kinase.

Property	Value	Source
Full-Length Protein Length	798 amino acids	UniProt: Q8TF76
Full-Length Molecular Weight	88,495 Da	GeneCards: HASPIN
PDB ID of Kinase Domain with MU1920	9FLT	RCSB PDB
Crystallized Construct Length	336 amino acids (residues 463-798)	RCSB PDB: 9FLT
Crystallized Construct Molecular Weight	38.62 kDa	RCSB PDB: 9FLT
Expression System for 9FLT	Escherichia coli	RCSB PDB: 9FLT
Structure Determination Method	X-ray Diffraction	RCSB PDB: 9FLT
Resolution of 9FLT Structure	2.40 Å	RCSB PDB: 9FLT

Signaling Pathways Involving Haspin (GSG2)

Haspin is a key component of a signaling cascade that ensures the proper execution of mitosis. Its activity is tightly regulated by other important mitotic kinases, primarily Polo-like kinase 1 (Plk1) and Aurora B.



During prophase, Plk1 phosphorylates the N-terminus of Haspin, leading to its activation.[1] Activated Haspin then phosphorylates histone H3 at threonine 3. This H3T3ph mark is recognized by the Survivin subunit of the Chromosomal Passenger Complex (CPC), recruiting the CPC to the centromeres. The catalytic subunit of the CPC is Aurora B kinase. In a positive feedback loop, Aurora B can also phosphorylate Haspin, further promoting the generation of H3T3ph and reinforcing the localization of the CPC at the centromeres.[7] This cascade is crucial for the correction of erroneous kinetochore-microtubule attachments and the proper alignment of chromosomes at the metaphase plate.[1][8]



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Figure 1: Mitotic signaling pathway of Haspin (GSG2) kinase.

Experimental Protocols

The following section details a representative protocol for the expression, purification, and crystallization of the human Haspin (GSG2) kinase domain, as performed for the structural determination of the complex with the chemical probe **MU1920** (PDB ID: 9FLT). This protocol is based on the standardized high-throughput methods employed by the Structural Genomics Consortium (SGC), the depositors of the 9FLT structure.[8]

Gene Cloning and Expression

- Construct Design: A construct of the human Haspin kinase domain (residues 463-798) is designed for expression.
- Cloning: The corresponding cDNA sequence is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.



- Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB)
 medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C.
- Large-Scale Expression: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches a specified value (e.g., 2.0-3.0).
- Induction: Protein expression is induced by the addition of isopropyl β-D-1thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture temperature is then reduced to 18°C, and incubation continues overnight.
- Cell Harvesting: The bacterial cells are harvested by centrifugation.

Protein Purification

- Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP) and lysed by sonication or high-pressure homogenization.
- Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris.
- Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The
 column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 30
 mM) to remove weakly bound contaminants. The His-tagged Haspin protein is then eluted
 with a high concentration of imidazole (e.g., 250-500 mM).
- Tag Cleavage (Optional): If required, the 6xHis tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
- Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 0.5 mM TCEP). This step removes aggregates and any remaining impurities.



 Concentration and Quality Control: The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL). Protein purity and homogeneity are assessed by SDS-PAGE.

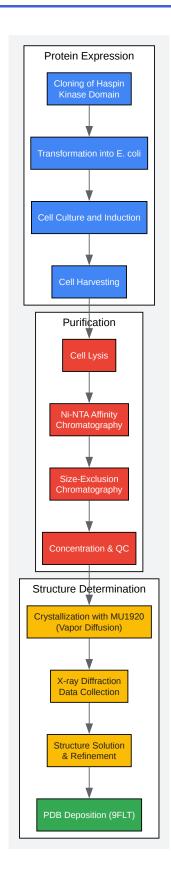
Crystallization

- Complex Formation: The purified Haspin kinase domain is incubated with a molar excess of the chemical probe MU1920.
- Crystallization Screening: Crystallization conditions are screened using the vapor diffusion method, typically in sitting-drop format in 96-well plates. A robotic system is used to dispense small volumes of the protein-ligand complex and a wide range of crystallization reagents.
- Crystal Optimization: Promising initial crystal hits are optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals. For the 9FLT structure, the crystallization condition was 0.8M Sodium formate, 0.1M Sodium cacodylate, and 25% w/v PEG200 MME.
- Crystal Harvesting and Cryo-protection: Crystals are harvested and flash-cooled in liquid nitrogen for data collection. A cryoprotectant is often added to the crystallization solution before freezing to prevent ice formation.

Structure Determination

- X-ray Diffraction Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
- Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
- Structure Solution and Refinement: The structure is solved by molecular replacement using a
 homologous kinase structure as a search model. The initial model is then refined against the
 experimental data to produce the final, high-resolution structure of the Haspin-MU1920
 complex.





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Figure 2: Experimental workflow for Haspin (GSG2) structure determination.



Conclusion

Haspin (GSG2) kinase is a critical regulator of mitosis, with its activity being essential for the proper localization of the Chromosomal Passenger Complex and faithful chromosome segregation. Its unique structural features and crucial role in cell division have made it an attractive target for the development of novel anti-cancer therapeutics. The elucidation of the crystal structure of the Haspin kinase domain in complex with the chemical probe **MU1920** provides a valuable platform for the structure-based design of potent and selective inhibitors. This technical guide has provided a detailed overview of the current knowledge of Haspin's structure, function, and regulation, along with a representative experimental protocol for its structural analysis, to aid researchers in their further investigation of this important mitotic kinase.

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